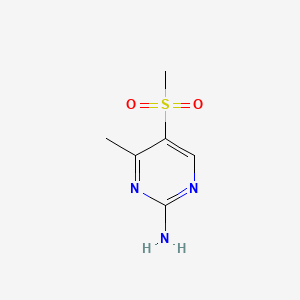

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNLEASJZCILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246817 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-35-3 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Introduction

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound featuring a highly functionalized pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutics and clinical candidates.[1][2] The specific substitution pattern of this molecule—an amine at the C2 position, a methyl group at C4, and a methylsulfonyl group at C5—renders it a valuable building block for drug discovery. The 2-aminopyrimidine moiety is a privileged structure known for its ability to form critical hydrogen bond interactions with protein targets, while the methylsulfonyl (sulfone) group is a versatile functional group that can act as a hydrogen bond acceptor, improve metabolic stability, and modulate physicochemical properties.[3]

This guide provides a comprehensive overview of a robust and logical synthetic route to this compound. The chosen strategy emphasizes efficiency, scalability, and mechanistic clarity, reflecting an approach grounded in field-proven chemical principles. We will dissect the synthesis into three core stages: construction of a key β-dicarbonyl intermediate, formation of the pyrimidine ring system, and a final-stage oxidation to install the target sulfone moiety. Each step is detailed with an explanation of the underlying chemical principles and a validated experimental protocol.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis suggests a strategy wherein the chemically robust sulfone group is installed in the final step. This avoids subjecting the strongly electron-withdrawing sulfone to the conditions of the pyrimidine ring formation, which could potentially complicate the reaction. The immediate precursor is therefore the corresponding sulfide, 4-Methyl-5-(methylthio)pyrimidin-2-amine. This sulfide can be disconnected via a classical pyrimidine synthesis, arising from the condensation of a 1,3-dicarbonyl equivalent and guanidine. The required dicarbonyl intermediate is 3-(Methylthio)pentane-2,4-dione. This intermediate, in turn, can be synthesized from the readily available starting material, pentane-2,4-dione (acetylacetone).

This three-step approach is advantageous as it utilizes common starting materials and employs reliable, high-yielding transformations.

Sources

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine chemical properties

An In-Depth Technical Guide to 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The molecule's architecture, featuring a 2-aminopyrimidine core, is a well-established privileged scaffold in pharmacology, known for its ability to form critical hydrogen bond interactions with biological targets. The strategic placement of a methylsulfonyl group at the C5 position transforms the pyrimidine ring into a reactive electrophile. This guide will delve into the compound's physicochemical properties, propose a robust synthetic pathway, elucidate its key chemical reactivity based on the principles of nucleophilic aromatic substitution, and explore its potential applications as a targeted covalent inhibitor and chemical probe.

Introduction: The 2-Amino-5-Sulfonylpyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions within protein binding pockets. When substituted with an amino group at the C2 position, the resulting 2-aminopyrimidine moiety can act as a bidentate hydrogen bond donor, mimicking the hinge-binding motifs seen in many kinase inhibitors.

The defining feature of the title compound is the methylsulfonyl (-SO₂CH₃) group. This powerful electron-withdrawing group significantly modulates the electronic properties of the pyrimidine ring, rendering it susceptible to nucleophilic attack. Furthermore, the methylsulfinate anion is an excellent leaving group, making the sulfonylpyrimidine a potent electrophilic warhead for covalent modification of biological targets. This unique combination of a target-binding scaffold (aminopyrimidine) and a reactive center (sulfonylpyrimidine) makes this compound a molecule of high potential value for developing selective and potent therapeutic agents.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature Rules |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₆H₉N₃O₂S | Calculated |

| Molecular Weight | 203.22 g/mol | Calculated[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 5 (2x ring N, 2x sulfonyl O, 1x -NH₂) | Calculated |

| Predicted LogP | ~ -0.5 to 0.5 | Fragment-based Est. |

| Appearance | Expected to be a white to off-white solid | Analog Data |

Synthesis and Characterization

The synthesis of heteroaryl sulfones is most commonly and efficiently achieved via the oxidation of a corresponding thioether precursor. This two-step approach is generally preferred over direct sulfonation due to higher yields and cleaner reactions.

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations:

-

Thioether Formation: Introduction of a methylthio (-SCH₃) group onto a suitable pyrimidine precursor.

-

Oxidation: Conversion of the methylthio group to the target methylsulfonyl (-SO₂CH₃) group.

Sources

spectroscopic data for 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a molecule of interest within various research contexts, presents a unique combination of functional groups—a pyrimidine core, an amine substituent, and a methylsulfonyl group. Each of these moieties contributes to a distinct spectroscopic signature.

This technical guide provides a comprehensive analysis of the (Molecular Formula: C₆H₉N₃O₂S, Molecular Weight: 187.22 g/mol ). It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven perspective on the causality behind experimental choices and data interpretation. By integrating Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic analytical profile of the molecule, ensuring scientific integrity and fostering a deeper understanding of its chemical architecture.

Molecular Structure and Key Features

A clear visualization of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for determining the proton framework of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal provide a detailed map of the electronic environment and connectivity of hydrogen atoms.

Predicted Spectral Data & Interpretation

Based on the structure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to exhibit four distinct signals. The electron-withdrawing nature of the sulfonyl group and the pyrimidine ring significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.8 | Singlet (s) | 1H | H-6 | Located on the electron-deficient pyrimidine ring, adjacent to the C-5 position bearing the strongly electron-withdrawing sulfonyl group. This environment results in significant deshielding. |

| ~7.0 - 7.5 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine are exchangeable. The signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is concentration and solvent dependent. |

| ~3.2 - 3.4 | Singlet (s) | 3H | -SO₂CH₃ | The methyl group is attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a standard alkyl methyl group.[1] |

| ~2.6 - 2.8 | Singlet (s) | 3H | Ring-CH₃ | The methyl group is attached directly to the pyrimidine ring at the C-4 position. Its chemical shift is characteristic of a methyl group on an aromatic or heteroaromatic system.[2][3][4] |

Self-Validating Protocol: ¹H NMR Acquisition

A trustworthy spectrum is the result of a meticulous experimental procedure. This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for positioning the residual solvent peak away from many analyte signals.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) if precise chemical shift calibration is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Key Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS (0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

Confirmatory Test (D₂O Exchange):

-

To confirm the -NH₂ signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet assigned to the amine protons will diminish or disappear due to the exchange of -NH₂ protons with deuterium, a process that validates its assignment.[5]

-

Figure 2: Correlation of proton environments to their predicted ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment.

Predicted Spectral Data & Interpretation

The molecule possesses six unique carbon environments, which will result in six signals in the ¹³C NMR spectrum. The chemical shifts are heavily influenced by hybridization and the electronegativity of neighboring atoms and functional groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2 | Attached to two nitrogen atoms within the pyrimidine ring and the exocyclic amine, resulting in a strong downfield shift. |

| ~158 - 162 | C-4 | Attached to two ring nitrogens and the methyl group. Its chemical environment is similar to C-2. |

| ~155 - 158 | C-6 | This pyrimidine carbon is adjacent to a nitrogen atom and the carbon bearing the sulfonyl group, leading to a significant downfield shift. |

| ~115 - 120 | C-5 | While part of the heteroaromatic ring, this carbon is directly bonded to the strongly electron-withdrawing sulfonyl group, shifting it downfield. |

| ~40 - 45 | -SO₂C H₃ | The methyl carbon is attached to the electron-withdrawing sulfonyl group, placing its signal in a characteristic region for such groups. |

| ~20 - 25 | Ring-C H₃ | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup (100 MHz for ¹³C):

-

Use the same locked and shimmed sample.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each carbon signal appears as a sharp singlet.

-

Key Parameters: A wider spectral width (~220 ppm) is required. A large number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio, which may require a longer experiment time.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transformation, phasing, baseline correction).

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expected Spectral Data & Interpretation

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule.

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 188.04 | [M+H]⁺ | The protonated molecular ion. This provides the exact molecular weight of the compound (187.22 Da). |

| 109.06 | [M - SO₂CH₃ + H]⁺ | A likely major fragment resulting from the cleavage of the C-S bond, which is often a favorable fragmentation pathway. |

Self-Validating Protocol: ESI-MS Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Add a trace amount of a weak acid (e.g., 0.1% formic acid) to the solution to promote protonation and the formation of the [M+H]⁺ ion.

-

-

Instrument Setup (ESI-QTOF or ESI-Ion Trap):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

-

Figure 3: Proposed ionization and fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Spectral Data & Interpretation

The IR spectrum of this compound will be rich with characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region, which is a key diagnostic feature.[6][7] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyrimidine) | The C(sp²)-H stretch from the H-6 proton on the pyrimidine ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) | The C(sp³)-H stretches from the two methyl groups. |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group often overlaps with the ring stretching vibrations.[6] |

| 1600 - 1475 | C=C and C=N Stretch | Pyrimidine Ring | A series of bands characteristic of aromatic and heteroaromatic ring systems. |

| ~1350 & ~1150 | Asymmetric & Symmetric S=O Stretch | Sulfonyl (-SO₂-) | Two very strong and sharp absorption bands that are highly characteristic of the sulfonyl functional group. This is a definitive feature in the spectrum. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the bond between the pyrimidine ring and the amine nitrogen.[6] |

Experimental Protocol: ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their wavenumbers.

-

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy provides definitive evidence for the key functional groups. Each technique offers a unique and complementary piece of the structural puzzle. The protocols and interpretations provided in this guide are designed to serve as a reliable reference for researchers, ensuring that the characterization of this and similar molecules is conducted with the highest degree of scientific rigor and confidence.

References

- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

- Sigma-Aldrich. 4-methyl-5-(methylsulfonyl)-2-pyrimidinamine.

- ChemicalBook. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- IUCrData. (2019). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- PubChem. (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid.

- PubChem. 2-Methylpyrimidin-4-amine.

- Zeitschrift für Naturforschung. (2004). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Illinois State University. (2015). Infrared Spectroscopy.

- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.

- ChemicalBook. 4-Methylpyridine(108-89-4) 1H NMR spectrum.

- ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

Sources

- 1. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Lineage of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of contemporary drug discovery.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its inherent biocompatibility and strategic importance in biological systems. This has led to its widespread incorporation into a multitude of therapeutic agents, spanning anti-infectives, anti-cancer agents, and treatments for immunological and neurological disorders.[2][3] The versatility of the pyrimidine core, particularly the 2-aminopyrimidine moiety, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This guide delves into the discovery and synthetic evolution of a specific, yet representative, member of this class: 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine. While the direct historical record of this exact molecule is not extensively documented, its structural motifs are emblematic of a significant trajectory in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7][8][9][10] This document will, therefore, construct a plausible discovery and synthetic pathway for this compound, grounded in the established chemistry of its constituent parts.

Conceptual Genesis: The Pursuit of Selective Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized oncology and the treatment of inflammatory diseases. The pyrimidine scaffold has been central to this revolution, serving as a bioisosteric replacement for the purine ring of ATP and effectively targeting the hinge region of kinase active sites.[7][10] The journey towards molecules like this compound can be conceptualized through the convergence of several key research streams:

-

The 2-Aminopyrimidine Scaffold: This structural unit is a highly effective "hinge-binder" in many kinases. Its ability to form crucial hydrogen bonds within the ATP-binding pocket makes it a privileged scaffold for kinase inhibitor design.[7]

-

The Methylsulfonyl Group as a Key Modulator: The introduction of a sulfone moiety, particularly a methylsulfonyl group, into drug candidates is a well-established strategy to enhance potency and modulate physicochemical properties.[11][12] Sulfones are known to be metabolically stable and can engage in favorable interactions with biological targets.[12] In the context of pyrimidine-based inhibitors, the electron-withdrawing nature of the sulfonyl group can also influence the reactivity and binding characteristics of the heterocyclic core.[13][14][15]

-

Substitution for Specificity and Potency: The methylation at the 4-position of the pyrimidine ring is a common tactic to improve selectivity and potency. This substitution can create favorable steric interactions within the target's active site and block unwanted metabolism.[16][17]

The logical progression of drug design would involve the strategic combination of these elements to create a novel chemical entity with potentially superior therapeutic properties. The conceptual design of this compound, therefore, represents a rational step in the optimization of pyrimidine-based kinase inhibitors.

A Plausible Synthetic Pathway: From Core Heterocycle to Final Product

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-amino-4-methylpyrimidine

A common and scalable method for the synthesis of the 2-amino-4-methylpyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine.

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride.

-

Addition of Reagents: Slowly add ethyl acetoacetate to the reaction mixture with stirring.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-amino-4-methylpyrimidine.

Step 2: Halogenation at the 5-position

To introduce a functional group at the 5-position that can be subsequently converted to the methylsulfonyl group, a halogenation step is necessary.

-

Reaction Setup: Dissolve the 2-amino-4-methylpyrimidine from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a flask protected from light.

-

Halogenating Agent: Add a halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Workup and Isolation: Upon completion, pour the reaction mixture into water. The precipitated product, 5-bromo-4-methyl-pyrimidin-2-amine, is collected by filtration, washed with water, and dried.

Step 3: Introduction of the Methylthio Group

A common route to introduce a methylsulfonyl group is via the oxidation of a methylthio precursor.

-

Reaction Setup: In a suitable solvent like DMF or dimethyl sulfoxide (DMSO), dissolve the 5-bromo-4-methyl-pyrimidin-2-amine from Step 2.

-

Thiolation: Add sodium thiomethoxide to the solution and heat the mixture at 80-100 °C for 4-6 hours.

-

Workup and Isolation: After cooling, the reaction mixture is diluted with water, and the product, 4-methyl-5-(methylthio)pyrimidin-2-amine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Oxidation to the Methylsulfonyl Group

The final step is the oxidation of the methylthio group to the methylsulfonyl group.

-

Reaction Setup: Dissolve the 4-methyl-5-(methylthio)pyrimidin-2-amine from Step 3 in a solvent such as dichloromethane (DCM) or methanol.

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the completion of the reaction by TLC.

-

Workup and Purification: Quench the reaction with a solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound, this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Inferred Biological Significance and Mechanism of Action

Given the prevalence of the 2-aminopyrimidine sulfone scaffold in kinase inhibitors, it is highly probable that this compound would exhibit activity against one or more protein kinases. The specific kinase target would be determined by the overall three-dimensional shape of the molecule and its ability to fit into the ATP-binding pocket of a particular kinase.

Potential Signaling Pathway Involvement

Many pyrimidine-based inhibitors target kinases involved in cell proliferation and survival pathways, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.[6][9][10] A plausible mechanism of action for this compound would involve its binding to the ATP pocket of a kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Hypothetical mechanism of action via kinase inhibition.

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for the title compound is not available, we can infer key structure-activity relationships (SAR) from related molecules. The potency and selectivity of pyrimidine-based inhibitors are highly dependent on the nature and position of substituents.

| Moiety | Position | Contribution to Activity |

| 2-Amino Group | 2 | Essential for hinge-binding in many kinases. |

| Methyl Group | 4 | Can enhance potency and selectivity through steric interactions. |

| Methylsulfonyl Group | 5 | Influences electronic properties and can form key interactions with the target protein. Its electron-withdrawing nature can impact the pKa of the 2-amino group.[13][14] |

The systematic exploration of substituents at these positions is a cornerstone of the optimization process in drug discovery programs centered on the pyrimidine scaffold.

Conclusion and Future Directions

This compound represents a rationally designed molecule at the intersection of several key trends in modern medicinal chemistry. While its specific discovery and history may not be prominently documented, its structural components are well-precedented in the development of potent and selective kinase inhibitors. The proposed synthetic route is robust and relies on established chemical transformations, making the compound readily accessible for further investigation.

Future research on this and related compounds would likely focus on:

-

Broad Kinase Profiling: Screening against a large panel of kinases to identify primary targets and assess selectivity.

-

Co-crystallization Studies: Obtaining X-ray crystal structures of the compound in complex with its target kinase(s) to elucidate the precise binding mode and guide further optimization.

-

Pharmacokinetic and in vivo Efficacy Studies: Evaluating the drug-like properties of the compound and its therapeutic potential in relevant disease models.

The continued exploration of the chemical space around the 2-aminopyrimidine sulfone scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00201]

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00624]

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889417/]

- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op0601335]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00201]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/md/d0md00227e]

- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [URL: https://www.researchgate.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00213]

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.bioconjchem.3c00213]

- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651270/]

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851493/]

- Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18242903/]

- 2-Amino-4-methylpyridine 99 695-34-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/132174]

- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962804/]

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6082322/]

- Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-a-selected-2-4-methylsulfonylphenyl-pyrimidine-80_fig1_379051860]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473847/]

- Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. Google Patents. [URL: https://patents.google.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414923/]

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39564177/]

- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750860/]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/7/1344]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 11. iomcworld.com [iomcworld.com]

- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to build a strong hypothesis for its potential as a kinase inhibitor. We will delve into the scientific rationale for investigating this compound, propose potential molecular targets, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising pyrimidine derivative.

Introduction: The Scientific Rationale for Investigating this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known to interact with the hinge region of protein kinases, a critical component of their ATP-binding site.[3] The substitution pattern on the pyrimidine ring plays a crucial role in determining the compound's selectivity and potency towards specific kinases.

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a strong potential for biological activity. The "magic methyl" group at the 4-position can enhance binding affinity and improve metabolic stability.[4] The electron-withdrawing methylsulfonyl group at the 5-position can significantly modulate the electronic properties of the pyrimidine ring, potentially influencing its interaction with target proteins.

Based on the extensive literature on related pyrimidine sulfonamides and aminopyrimidines, we hypothesize that this compound is a promising candidate for investigation as a kinase inhibitor. Structurally similar compounds have demonstrated potent inhibition of various kinases involved in cell cycle regulation and signal transduction, such as ATR, PLK4, and VEGFR.[5][6][7]

Proposed Molecular Targets and Signaling Pathways

Given the structural alerts present in this compound, we propose the following kinases as high-priority targets for initial screening:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a validated target in oncology.[6] Several potent PLK4 inhibitors feature a 2-aminopyrimidine core.[6]

-

Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A key player in the DNA damage response, ATR is an attractive target for cancer therapy.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, VEGFR is a well-established target for anti-cancer drugs.[7]

-

BRAF Kinase: A serine/threonine kinase that is frequently mutated in cancer.[8]

The potential inhibition of these kinases by this compound could lead to the modulation of critical cellular processes, including cell cycle progression, DNA repair, and angiogenesis.

Caption: Proposed inhibitory action on key signaling pathways.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of substituted pyrimidines.[9]

Step 1: Synthesis of 2-amino-4-methylpyrimidine

This can be achieved through the cyclocondensation of a suitable precursor like 4,4-dimethoxy-2-butanone with guanidine.

Step 2: Sulfonylation of 2-amino-4-methylpyrimidine

The introduction of the methylsulfonyl group at the 5-position can be accomplished via an electrophilic substitution reaction using methanesulfonyl chloride in the presence of a suitable Lewis acid catalyst.

Detailed Protocol:

-

Synthesis of 2-amino-4-methylpyrimidine:

-

To a solution of guanidine hydrochloride (1.1 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes.

-

Add 4,4-dimethoxy-2-butanone (1.0 eq) and reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-amino-4-methylpyrimidine.

-

-

Synthesis of this compound:

-

To a solution of 2-amino-4-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (1.2 eq) at 0 °C.

-

Add methanesulfonyl chloride (1.1 eq) dropwise and stir the reaction at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

-

In Vitro Kinase Inhibition Assays

A panel of commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compound against the proposed targets (PLK4, ATR, VEGFR, BRAF).

General Protocol (Luminescent Kinase Assay):

-

Prepare a dilution series of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and ATP.

-

Add the diluted test compound to the wells.

-

Incubate the plate at 30°C for the recommended time.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity of the compound, a panel of cancer cell lines with known dependencies on the target kinases should be used (e.g., breast cancer cell lines for PLK4, colon cancer cell lines for ATR).

Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation

| Assay | Proposed Target | Expected Outcome |

| In Vitro Kinase Assay | PLK4, ATR, VEGFR, BRAF | IC50 values |

| Cell Proliferation Assay | Relevant Cancer Cell Lines | GI50 values |

Conclusion and Future Directions

This technical guide outlines a clear and scientifically rigorous path for the investigation of this compound as a potential kinase inhibitor. The proposed experiments are designed to provide a comprehensive initial assessment of its biological activity. Positive results from these studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, mechanism of action studies, and in vivo efficacy studies in relevant animal models. The unique structural features of this compound make it a compelling candidate for further research and development in the field of oncology.

References

- Preparation of 4-methylpyrimidines. (1995). Google Patents.

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38. Retrieved from [Link]

- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Acta Crystallographica Section E: Crystallographic Communications.

- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (n.d.). Request PDF.

-

Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). Molecules, 27(19), 6524. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.

-

Kumar, R., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-40. Retrieved from [Link]

- Processes for preparing thienopyrimidine derivatives. (2009). Google Patents.

-

Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3948-59. Retrieved from [Link]

- Methods and intermediates for preparing therapeutic compounds. (2020). Google Patents.

-

Substituted 5-methyl-[5][9][10]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. (2019). Google Patents. Retrieved from

-

4-methyl-2-pyrimidinamine. (2025). ChemSynthesis. Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry, 60(12), 4949-4967. Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry, 60(12), 4949-4967. Retrieved from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Pharmacological Research, 176, 106037. Retrieved from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011). Request PDF. Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1145. Retrieved from [Link]

-

Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2022). Molecules, 27(11), 3505. Retrieved from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research, 165, 105463. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 2-aminothiazole sulfonamides as potent biological agents. (2023). Results in Chemistry, 5, 100827. Retrieved from [Link]

-

SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. (2019). Request PDF. Retrieved from [Link]

-

2-Methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5414086A - Preparation of 4-methylpyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Foreword: Understanding the Molecule

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The strategic placement of a methyl group, a methylsulfonyl group, and an amine group imparts a unique combination of electronic and steric properties that dictate its physicochemical behavior. The methylsulfonyl moiety, a strong electron-withdrawing group, influences the electron density of the pyrimidine ring, while the 2-amino group provides a key site for hydrogen bonding and potential protonation, critically impacting solubility and interaction with biological targets. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Physicochemical Profile and Predictive Analysis

A foundational understanding of a compound's intrinsic properties is paramount for predicting its behavior in various environments. While extensive experimental data for this specific molecule is not publicly available, we can extrapolate key parameters based on its structure and data from related pyrimidine analogues.

Table 1: Key Physicochemical Properties of this compound and Related Structures

| Property | This compound (Predicted/Inferred) | (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid[2] | 2-Amino-4-methylpyrimidine[3] |

|---|---|---|---|

| Molecular Formula | C₆H₉N₃O₂S | C₆H₉N₃O₃S | C₅H₇N₃ |

| Molecular Weight | 187.22 g/mol | 203.22 g/mol | 109.13 g/mol |

| XLogP3 (Predicted) | ~1.0 - 1.5 | -1.1 | 0.3 |

| Hydrogen Bond Donors | 1 (from amine) | 2 (from amine & sulfonic acid) | 1 (from amine) |

| Hydrogen Bond Acceptors | 5 (from N in ring, O in sulfonyl) | 6 (from N in ring, O in sulfonic acid) | 3 (from N in ring) |

| Topological Polar Surface Area (TPSA) | 94.7 Ų (Predicted) | 115 Ų | 52.0 Ų |

The presence of the sulfonyl group significantly increases the polarity compared to a simple 2-amino-4-methylpyrimidine, suggesting that while solubility in nonpolar solvents may be limited, aqueous solubility, particularly at specific pH ranges, could be favorable.

Solubility Profile: A Multifaceted Analysis

Solubility is not a single value but a complex property dependent on the interplay between the solute, the solvent, and environmental conditions.

Aqueous Solubility and pH-Dependence

The 2-amino group on the pyrimidine ring is basic and will be protonated under acidic conditions. This protonation introduces a positive charge, drastically increasing the molecule's affinity for polar water molecules and thereby enhancing its solubility.

Causality Explained: The pKa of 2-aminopyrimidine is approximately 3.5. While the methyl and methylsulfonyl substituents will modulate this value, we can expect a similar trend. At pH values significantly below the pKa, the molecule will exist predominantly in its protonated, more soluble cationic form. As the pH increases past the pKa, the neutral, less soluble form will dominate, leading to a sharp decrease in solubility.

Caption: Logical relationship between pH and molecular form.

Solubility in Organic Solvents

Predicting solubility in organic solvents requires considering the polarity of both the solute and the solvent ("like dissolves like"). Given the molecule's high polarity (TPSA ≈ 94.7 Ų), it is expected to have better solubility in polar organic solvents.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale / Field Insight |

|---|---|---|---|

| DMSO | 7.2 | High | Excellent for polar, crystalline compounds. Often used for creating stock solutions. A related compound is soluble in DMSO.[4] |

| DMF | 6.4 | High | Similar to DMSO, effective at solvating polar molecules with hydrogen bonding capabilities. |

| Methanol | 5.1 | Moderate | A polar protic solvent capable of hydrogen bonding, making it a good candidate. A related compound is soluble in Methanol.[4] |

| Ethanol | 4.3 | Moderate to Low | Less polar than methanol; solubility is expected to be lower but still significant. |

| Acetonitrile | 5.8 | Low | Polar aprotic, but generally a weaker solvent for complex, hydrogen-bonding solids compared to DMSO or alcohols. |

| Ethyl Acetate | 4.4 | Very Low | Moderately polar, but lacks hydrogen bonding donor capability, making it a poor solvent for this molecule. |

| Chloroform | 4.1 | Very Low | A non-polar solvent, unlikely to overcome the crystal lattice energy of this polar compound. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached and measured.

Objective: To determine the equilibrium solubility in a specific solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, clear glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Expertise Insight: A preliminary kinetic study is recommended to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sampling & Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Stability Profile: Assessing Molecular Integrity

Understanding a compound's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could have toxicological implications.

Potential Degradation Pathways

The chemical structure suggests several potential points of instability that should be investigated in forced degradation studies.

-

Oxidation: The electron-rich 2-amino group is a potential site for oxidation, which can be mediated by atmospheric oxygen, peroxides, or metal ions.[5] This could lead to the formation of N-oxides or other oxidative degradation products.

-

Hydrolysis: While the sulfonyl group and pyrimidine ring are generally stable to hydrolysis, extreme pH and high temperatures could potentially promote ring-opening or other hydrolytic reactions.

-

Photodegradation: Aromatic and heteroaromatic systems are often susceptible to degradation upon exposure to UV or visible light, which can trigger photo-oxidative or rearrangement reactions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol systematically exposes the compound to harsh conditions to accelerate degradation and identify likely degradation products and pathways.

Objective: To assess the intrinsic stability of the molecule and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in aluminum foil.

-

-

Neutralization & Analysis: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Check the peak purity of the parent compound to ensure the method is "stability-indicating."

-

Use the MS data to tentatively identify the mass of major degradation products.

-

Caption: Overview of the Forced Degradation Study Protocol.

Summary and Recommendations

This compound is a highly polar molecule whose aqueous solubility is predicted to be strongly dependent on pH, with significantly higher solubility in acidic conditions. It is expected to be most soluble in polar aprotic organic solvents like DMSO and DMF.

From a stability perspective, the primary areas of concern are potential oxidation of the 2-amino group and possible photolytic degradation. Standard laboratory handling should involve protection from prolonged light exposure. For long-term storage, the solid material should be kept in a cool, dark, and dry environment. The development of a validated, stability-indicating HPLC method is essential for all quantitative studies to ensure that measurements accurately reflect the concentration of the intact parent compound. The protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, enabling informed decisions in the research and development pipeline.

References

-

PubChem. (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

IUCrData. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography. Available at: [Link]

-

ChemSynthesis. 4-methyl-2-pyrimidinamine. Available at: [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry. Available at: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Library of Medicine. Available at: [Link]

-

Fredriksen, S. B., & Jens, K. J. Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Available at: [Link]

-

PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available at: [Link]

-

ResearchGate. Degradation Study of new solvents for CO2 capture in post-combustion. Available at: [Link]

-

FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Available at: [Link]

-

ResearchGate. Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available at: [Link]

-

MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

-

ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

-

PubChem. 4-Amino-5-methoxymethyl-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-[3-[(methylsulfonimidoyl)methyl]-5-(trifluoromethyl)phenyl]pyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Available at: [Link]

-

PubMed. Synthesis, Characterization and Pharmacological Study of 4,5-dihydropyrazolines Carrying Pyrimidine Moiety. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Available at: [Link]

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

-

PubMed. Separation and Determination of 4-methylimidazole, 2-methylimidazole and 5-hydroxymethylfurfural in Beverages by Amino Trap Column Coupled With Pulsed Amperometric Detection. Available at: [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available at: [Link]

-

EPA. Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. United States Environmental Protection Agency. Available at: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. (4-Amino-2-methylpyrimidin-5-yl)methanesulfonic acid | C6H9N3O3S | CID 295887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

An In-depth Technical Guide to the Structural Analysis of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including nucleobases.[1][2] The precise structural elucidation of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their physicochemical properties, and ensuring their identity and purity. This guide presents a comprehensive, multi-technique approach to the , a representative substituted pyrimidine. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), single-crystal X-ray crystallography, and computational chemistry. The narrative moves beyond mere procedural descriptions to explain the underlying scientific rationale, providing field-proven insights into experimental design and data interpretation.

Chemical Structure of the Analyte:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N₃O₂S

-

Molecular Weight: 199.22 g/mol

Foundational Analysis: Confirming Identity and Connectivity with NMR and MS

The initial phase of structural analysis focuses on confirming the molecular formula and establishing the covalent bonding framework. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the indispensable primary tools for this purpose.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Before committing resources to more time-intensive analyses, it is critical to confirm that the synthesized material has the correct molecular weight and elemental composition. MS provides a direct measurement of the mass-to-charge ratio (m/z), and high-resolution instruments (like TOF or Orbitrap) deliver this with exceptional accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula. For a molecule like this compound, which is amenable to protonation, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over an m/z range of 50-500 Da.

-

Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass.

Data Presentation: Expected HRMS Results

| Species | Calculated Exact Mass | Observed Mass | Δ (ppm) |

| C₆H₉N₃O₂S (M) | 199.0419 | - | - |

| C₆H₁₀N₃O₂S⁺ ([M+H]⁺) | 200.0497 | To be determined | < 5 |

Visualization: MS Workflow

Caption: Workflow for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[4][5] One-dimensional (1D) ¹H and ¹³C NMR spectra provide direct information about the chemical environment, connectivity, and relative abundance of hydrogen and carbon atoms.[3] For this compound, ¹H NMR will reveal signals for the pyrimidine proton, the two methyl groups, and the amine protons. ¹³C NMR will identify all unique carbon atoms. To definitively assign each signal and confirm connectivity, two-dimensional (2D) experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, piecing the molecular puzzle together.

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more easily observable.

-

Instrumentation: Use a 400-600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (e.g., zg30).

-

Number of Scans (NS): 16-32.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

2D NMR Acquisition (HSQC/HMBC): Utilize standard pulse programs, optimizing parameters based on the instrument and sample concentration.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| C4-CH₃ | ~2.5 | ~20 | C4, C5 |

| S-CH₃ | ~3.3 | ~45 | S=O |

| NH₂ | ~7.0 (broad) | - | C2 |

| C6-H | ~8.5 | ~158 | C2, C4, C5 |

| C2 | - | ~163 | C6-H, NH₂ |

| C4 | - | ~170 | C4-CH₃, C6-H |

| C5 | - | ~115 | C4-CH₃, C6-H |

| C6 | - | ~158 | C4-CH₃ |

Note: These are estimated values. Actual shifts may vary.

Visualization: Integrated NMR Analysis Workflow

Caption: Integrated workflow for NMR-based structure elucidation.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides the constitution of a molecule in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state.[6] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice, providing invaluable information on intermolecular interactions such as hydrogen bonding and π–π stacking, which can be crucial for understanding material properties and biological interactions.[7] Obtaining a high-quality single crystal is the most critical and often challenging step in this process.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is a process of systematic screening.

-

Technique 1: Slow Evaporation. Dissolve the compound to saturation in various solvents (e.g., ethanol, ethyl acetate, acetone) and allow the solvent to evaporate slowly over several days.

-

Technique 2: Vapor Diffusion. Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less-polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.

-

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model using full-matrix least-squares techniques to achieve the best fit between the calculated and observed diffraction data.

Data Presentation: Representative Structural Parameters (Hypothetical)

| Parameter | Description | Expected Value |

| C4-C5 Bond Length | Pyrimidine ring bond | ~1.40 Å |

| C5-S Bond Length | Aryl-Sulfone bond | ~1.77 Å |

| N1-C2-N3 Angle | Pyrimidine ring angle | ~115° |

| O-S-O Angle | Sulfonyl group angle | ~119° |

| Intermolecular H-Bond | N-H···N (Amine to Pyrimidine N) | ~2.9 - 3.2 Å |

Visualization: X-ray Crystallography Workflow

Caption: The major stages of a single-crystal X-ray analysis.

Theoretical Validation: Computational Chemistry

Expertise & Rationale: Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[8] By building an in silico model of the molecule, we can perform a geometry optimization to predict the lowest-energy conformation. From this optimized structure, we can calculate various properties, such as NMR chemical shifts, vibrational frequencies (FTIR), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Comparing these computationally predicted data with experimental results provides a high level of confidence in the structural assignment.

Protocol: DFT Calculation

-

Structure Input: Draw the 2D structure of this compound in a molecular modeling software package.

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field to identify low-energy starting geometries.

-

Geometry Optimization: Select the lowest-energy conformer and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G* basis set.

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties. NMR shielding tensors can also be calculated and converted to chemical shifts for comparison with experimental data.